
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is an organic compound with a molecular formula of C10H14O It is a cyclohexenone derivative, characterized by the presence of a prop-2-en-1-yl group attached to the cyclohexenone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves the following steps:
Starting Material: The synthesis begins with cyclohexanone.
α-Bromination: Cyclohexanone undergoes α-bromination to form 2-bromocyclohexanone.
Elimination: The brominated intermediate is treated with a base to induce elimination, forming cyclohex-2-en-1-one.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and efficiency. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-yl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products
Oxidation: Formation of cyclohexane-1,4-dione or cyclohexane-1,4-dicarboxylic acid.
Reduction: Formation of 4-(prop-2-en-1-yl)cyclohexanol or 4-(prop-2-en-1-yl)cyclohexane.
Substitution: Formation of 4-(substituted)cyclohex-3-en-1-one derivatives.
Applications De Recherche Scientifique
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Material Science: It is used in the development of novel materials with specific chemical and physical properties.
Biological Studies: The compound is studied for its interactions with biological systems, including enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism of action of 4-(Prop-2-en-1-yl)cyclohex-3-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific biological pathway. For example, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohex-2-en-1-one: A simpler analog without the prop-2-en-1-yl group.
4-(Prop-1-en-2-yl)cyclohex-1-en-1-yl)methanol: A related compound with a hydroxyl group instead of a ketone.
2-(1-Cyclohexenyl)cyclohexanone: Another cyclohexenone derivative with a different substitution pattern.
Uniqueness
4-(Prop-2-en-1-yl)cyclohex-3-en-1-one is unique due to the presence of the prop-2-en-1-yl group, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
81842-16-2 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
4-prop-2-enylcyclohex-3-en-1-one |
InChI |
InChI=1S/C9H12O/c1-2-3-8-4-6-9(10)7-5-8/h2,4H,1,3,5-7H2 |
Clé InChI |
VHCODJXPHRUNAF-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=CCC(=O)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


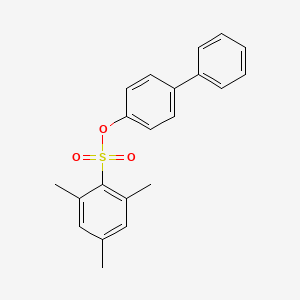
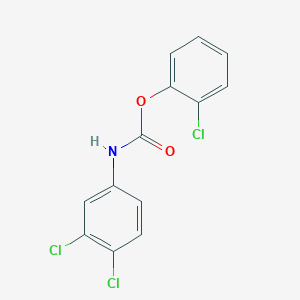
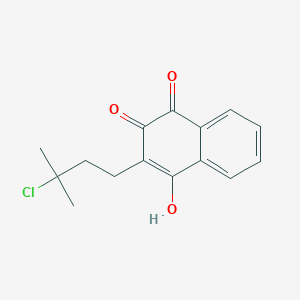
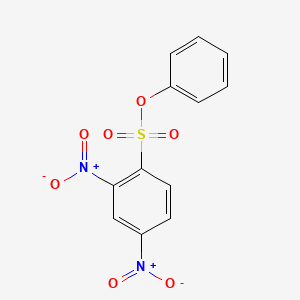
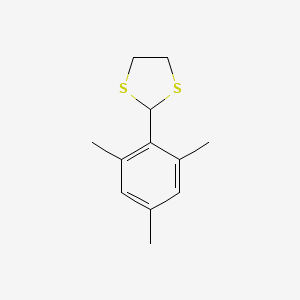
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(diphenylmethyl)piperazin-1-yl]acetamide](/img/structure/B11941387.png)
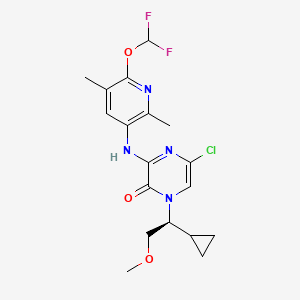
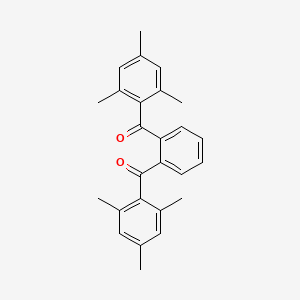




![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)
